

# Application Note: Chiral Discrimination of Mirabegron Isomers by NMR Spectroscopy

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## Compound of Interest

Compound Name: (S)-Mirabegron

Cat. No.: B12307384

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## Introduction

Mirabegron, marketed under brand names like Myrbetriq, is a potent and selective  $\beta_3$ -adrenergic receptor agonist used for the treatment of overactive bladder.[1][2] Its chemical structure contains a single chiral center, leading to the existence of two enantiomers: (R)-Mirabegron and **(S)-Mirabegron**.[3] The pharmacological activity of Mirabegron is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is considered an impurity. Therefore, the accurate determination of enantiomeric purity is a critical aspect of quality control in the manufacturing of Mirabegron to ensure its safety and efficacy.[4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of chemical compounds.[4][6] While standard NMR is "blind" to chirality, the use of chiral auxiliary agents can induce a diastereomeric environment, leading to the differentiation of enantiomeric signals.[7][8] This application note provides a detailed guide for the chiral discrimination of Mirabegron isomers using NMR spectroscopy, with a focus on the use of chiral solvating agents (CSAs).

## Principle of Chiral Discrimination by NMR

Enantiomers are chemically identical in an achiral environment and thus exhibit identical NMR spectra.[7][8] To differentiate them, a chiral environment must be introduced. This is typically achieved through two main strategies:

- Chiral Derivatizing Agents (CDAs): These are chiral molecules that react with the analyte to form a covalent bond, creating a pair of diastereomers.[9][10] Diastereomers have different physical and chemical properties, including distinct NMR spectra, allowing for their individual quantification.
- Chiral Solvating Agents (CSAs): These chiral molecules form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding, dipole-dipole interactions, or  $\pi$ - $\pi$  stacking.[7][11] This transient association is sufficient to induce chemical shift non-equivalence (anisochrony) between the enantiomers in the NMR spectrum.

For the analysis of Mirabegron, which possesses amine and hydroxyl functional groups, CSAs that can effectively interact with these moieties are particularly suitable. The use of CSAs is often preferred as it is a non-destructive method and typically requires simpler sample preparation compared to derivatization.[11]

## Experimental Design and Rationale

The successful chiral discrimination of Mirabegron by NMR spectroscopy hinges on the judicious selection of a suitable chiral solvating agent and the optimization of experimental conditions.

### Selection of Chiral Solvating Agent (CSA)

Mirabegron's structure, featuring a secondary amine and a hydroxyl group, makes it amenable to interaction with acidic CSAs.[1] Based on a review of common CSAs for amines, (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) is a promising candidate.[11][12] (R)-BNP is known for its effectiveness in resolving chiral amines through the formation of diastereomeric salts, leading to significant chemical shift differences.

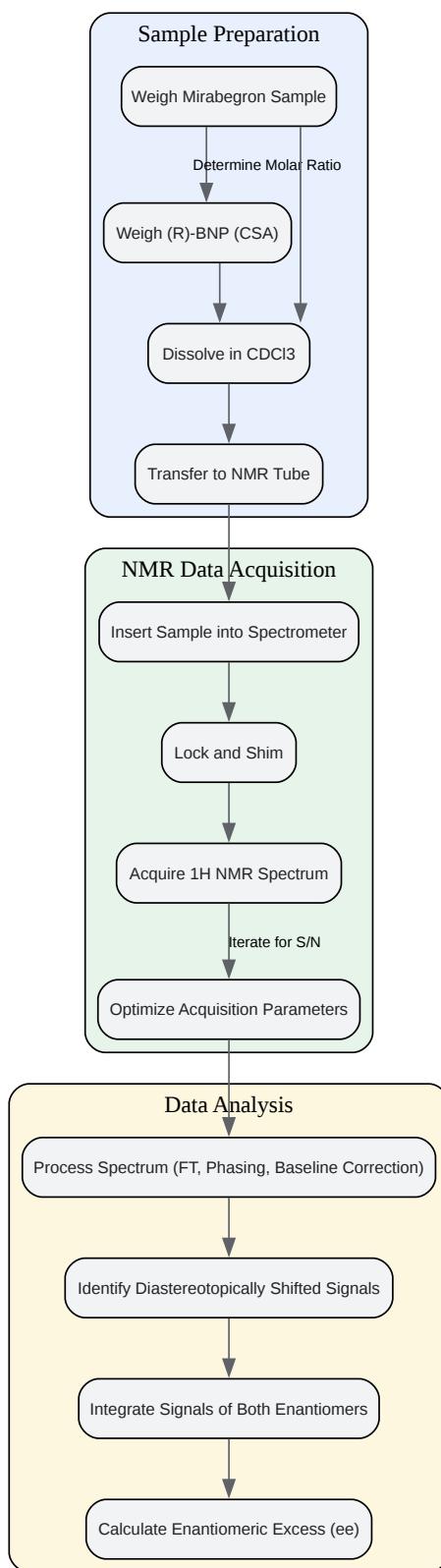
### Choice of NMR Solvent

The choice of solvent is critical for effective chiral discrimination. Non-polar, aprotic solvents are generally preferred as they minimize competition with the CSA for interaction with the analyte. [13] Deuterated chloroform ( $\text{CDCl}_3$ ) is an excellent choice for this application due to its ability to solubilize Mirabegron and (R)-BNP, while promoting the formation of the diastereomeric complex.

## Optimization of Molar Ratio and Concentration

The molar ratio of the CSA to the analyte and the overall sample concentration can significantly impact the degree of chemical shift non-equivalence. A higher concentration of the CSA can shift the equilibrium towards the formation of the diastereomeric complex, enhancing the separation of signals. However, excessively high concentrations can lead to line broadening. A systematic titration of the analyte with the CSA is recommended to determine the optimal ratio. A starting point of a 1:2 molar ratio of Mirabegron to (R)-BNP is often effective.

## Workflow for Chiral Discrimination of Mirabegron



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Figure 1: Experimental workflow for chiral discrimination of Mirabegron.

## Detailed Protocols

### Protocol 1: Sample Preparation

#### Materials:

- Mirabegron sample (racemic or enantiomerically enriched)
- (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP)
- Deuterated chloroform ( $\text{CDCl}_3$ , 99.8% D)
- 5 mm NMR tubes
- Analytical balance
- Vortex mixer

#### Procedure:

- Accurately weigh approximately 10 mg of the Mirabegron sample into a clean, dry vial.
- Calculate the molar equivalent of the weighed Mirabegron.
- Weigh the corresponding amount of (R)-BNP to achieve the desired molar ratio (e.g., 1:2 Mirabegron:(R)-BNP).
- Add approximately 0.6 mL of  $\text{CDCl}_3$  to the vial containing the Mirabegron and (R)-BNP.
- Gently vortex the vial until both solids are completely dissolved.[\[14\]](#)
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.[\[15\]](#)
- Cap the NMR tube securely.

### Protocol 2: NMR Data Acquisition

#### Instrumentation:

- NMR Spectrometer (e.g., Bruker 400 MHz or higher)

### Procedure:

- Insert the prepared NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of  $\text{CDCl}_3$ .
- Shim the magnetic field to obtain optimal resolution and lineshape.
- Acquire a standard  $^1\text{H}$  NMR spectrum. Typical acquisition parameters are:
  - Pulse program: zg30
  - Number of scans: 16-64 (adjust for desired signal-to-noise)
  - Relaxation delay (d1): 2 seconds
  - Acquisition time: ~4 seconds
- Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

## Data Analysis and Interpretation

Upon the addition of (R)-BNP, specific proton signals of the (R)- and **(S)-Mirabegron** enantiomers will exhibit chemical shift non-equivalence. The signals most likely to be resolved are those in proximity to the chiral center and the sites of interaction with the CSA (the secondary amine and the hydroxyl group).

### Identifying Key Signals:

- Methine proton (-CH-OH): This proton is directly attached to the chiral center and is highly sensitive to the diastereomeric environment.
- Methylene protons adjacent to the amine (-CH<sub>2</sub>-NH-): These protons are also expected to show significant splitting.
- Aromatic protons: Protons on the phenyl ring adjacent to the chiral center may also exhibit splitting.

Calculation of Enantiomeric Excess (ee): Once well-resolved signals corresponding to the two enantiomers are identified, their respective integrals ( $I_R$  and  $I_S$ ) are measured. The enantiomeric excess is then calculated using the following formula:

$$ee (\%) = [ (I_R - I_S) / (I_R + I_S) ] * 100$$

Where  $I_R$  is the integral of the (R)-enantiomer and  $I_S$  is the integral of the (S)-enantiomer.

## Expected Results

The following table summarizes the expected chemical shift differences ( $\Delta\delta$ ) for key protons of Mirabegron in the presence of (R)-BNP.

Proton	Expected Chemical Shift (ppm)	Expected $\Delta\delta$ (ppm) with (R)-BNP
Methine (-CH-OH)	~4.8	0.05 - 0.15
Methylene (-CH <sub>2</sub> -NH-)	~2.9	0.03 - 0.10
Aromatic (ortho to -CH-OH)	~7.3	0.02 - 0.08

Note: These are estimated values and may vary depending on the exact experimental conditions.

## Troubleshooting

- Poor Resolution: If the signals of the enantiomers are not well-resolved, try increasing the molar ratio of the CSA or lowering the temperature of the NMR experiment.
- Line Broadening: Significant line broadening may indicate aggregation. Diluting the sample or slightly increasing the temperature may help to sharpen the signals.
- Overlapping Signals: If the signals of interest overlap with other resonances, consider using 2D NMR techniques such as COSY or HSQC to aid in signal assignment.

## Conclusion

NMR spectroscopy, in conjunction with the use of a suitable chiral solvating agent like (R)-BNP, provides a rapid, reliable, and non-destructive method for the chiral discrimination and enantiomeric purity determination of Mirabegron.<sup>[7]</sup> This application note outlines a robust protocol that can be readily implemented in a pharmaceutical quality control setting. The principles and methodologies described herein can also be adapted for the chiral analysis of other pharmaceutical compounds with similar functional groups.

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